2-Amino-6-(3-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano[3,2-c][2,1]benzothiazine scaffold substituted with a 3-methylbenzyl group at position 6, a 4-(trifluoromethyl)phenyl group at position 4, and a cyano group at position 2. The 5,5-dioxide moiety indicates oxidation of the benzothiazine sulfur atoms.
Properties
IUPAC Name |
2-amino-6-[(3-methylphenyl)methyl]-5,5-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F3N3O3S/c1-16-5-4-6-17(13-16)15-33-22-8-3-2-7-20(22)24-25(37(33,34)35)23(21(14-31)26(32)36-24)18-9-11-19(12-10-18)27(28,29)30/h2-13,23H,15,32H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRPRTALGOAVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-6-(3-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C27H20F3N3O3S
- Molecular Weight : 523.5 g/mol
- IUPAC Name : 2-amino-6-[(3-methylbenzyl)-4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit notable antimicrobial properties. For instance:
- MIC Values : The minimum inhibitory concentrations (MICs) against various bacterial strains have been reported to range from to for structurally related compounds .
- Microbicidal Effects : Active compounds in this class have been shown to possess microbicidal activity against Staphylococcus aureus and other pathogens .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties:
- Cell Viability Assays : In vitro studies using human cancer cell lines (e.g., K562 and MCF-7) demonstrated IC50 values ranging from to , indicating significant cytotoxicity against these cancer cells .
- Mechanism of Action : The presence of the benzothiazine moiety is hypothesized to contribute to its efficacy by interfering with cellular processes critical for cancer cell survival.
Case Studies
-
Study on Antimicrobial Properties :
- A series of benzylated derivatives were synthesized and tested for their antimicrobial activity. The derivatives exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
- Specific derivatives showed enhanced activity when compared to standard antibiotics like ampicillin and isoniazid .
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Anticancer Activity Assessment :
- Research focusing on the anticancer activity of similar compounds found that modifications in the molecular structure could lead to improved efficacy against specific cancer types.
- The study highlighted the importance of the trifluoromethyl group in enhancing biological activity and selectivity towards cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include derivatives with variations at positions 4, 6, or the fused ring system. Key examples are:
*Calculated molecular weight based on formula C₂₉H₂₁F₃N₂O₃S.
- Trifluoromethyl vs. Halogen/Methoxy Groups : The trifluoromethyl group at position 4 enhances electron-withdrawing effects and lipophilicity compared to chloro or methoxy substituents. This may improve blood-brain barrier penetration and target engagement in neurological disorders .
- 3-Methylbenzyl vs.
Physicochemical Properties
- Melting Point : Analogues like 6f () melt at 235–238°C, while pyrazole derivatives () range from 170–171°C. The target compound’s melting point is expected to fall within this range, influenced by its crystalline packing and substituent symmetry.
- Solubility : The trifluoromethyl group reduces aqueous solubility compared to hydroxymethyl () or methoxy substituents, necessitating formulation optimization for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
